molecular formula C11H14N4O B12509328 2-Methyl-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile

2-Methyl-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B12509328
M. Wt: 218.26 g/mol
InChI Key: UJCYGXORLKQNRS-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile typically involves the condensation of a pyrimidine derivative with a piperidine derivative. One common method involves the reaction of 2-methyl-4-oxo-6-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine group can enhance the binding affinity of the compound to its target, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Paliperidone: A similar compound used as an antipsychotic medication.

    Risperidone: Another antipsychotic with a similar structure.

    Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents.

Uniqueness

2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the piperidine group can enhance its pharmacokinetic properties, making it a valuable compound in drug development.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-methyl-6-oxo-4-piperidin-1-yl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H14N4O/c1-8-13-10(9(7-12)11(16)14-8)15-5-3-2-4-6-15/h2-6H2,1H3,(H,13,14,16)

InChI Key

UJCYGXORLKQNRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C#N)N2CCCCC2

Origin of Product

United States

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